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Compound of Interest

Compound Name: Omesdafexor

Cat. No.: B12393163 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective, data-driven comparison of two non-steroidal farnesoid X receptor (FXR) agonists:

Omesdafexor (formerly MET409/MET642) and Cilofexor (formerly GS-9674). This analysis

synthesizes available preclinical and clinical data to illuminate the therapeutic profiles of these

agents in the context of liver and gastrointestinal diseases.

Mechanism of Action: Targeting the Farnesoid X
Receptor
Both Omesdafexor and Cilofexor are synthetic, non-steroidal agonists of the farnesoid X

receptor, a nuclear receptor predominantly expressed in the liver and intestines. FXR is a

master regulator of bile acid, lipid, and glucose metabolism. Its activation initiates a signaling

cascade that confers protection against liver injury, inflammation, and fibrosis. By targeting

FXR, both drugs aim to modulate these pathways to treat complex diseases like non-alcoholic

steatohepatitis (NASH) and inflammatory bowel disease (IBD).
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FXR Agonist Action

Downstream Metabolic and Anti-inflammatory Effects
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↓ Collagen Deposition

Click to download full resolution via product page

Caption: Simplified signaling pathway of FXR agonists.

Preclinical Data Summary
Omesdafexor (as FXR314) in Ulcerative Colitis
In a preclinical adoptive T-cell transfer model of ulcerative colitis, Omesdafexor (referred to as

FXR314) demonstrated a dose-dependent improvement in key indicators of the disease[1].

This suggests a potential therapeutic role for Omesdafexor in IBD by modulating inflammatory

pathways.
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Cilofexor in Non-Alcoholic Steatohepatitis (NASH)
Preclinical studies in a rat model of NASH have shown that Cilofexor exerts potent anti-fibrotic

and anti-inflammatory effects[2][3].

Parameter 10 mg/kg Cilofexor 30 mg/kg Cilofexor Reference

Reduction in Liver

Fibrosis Area (Picro-

Sirius Red staining)

-41% -69% [2][3]

Reduction in Hepatic

Hydroxyproline

Content

Not Reported -41%

Reduction in col1a1

Expression
Not Reported -37%

Reduction in pdgfr-β

Expression
Not Reported -36%

Reduction in Desmin

Area (HSC activation

marker)

Not Reported -42%

Change in Portal

Pressure
Not Reported

Significant Decrease

(11.9 ± 2.1 vs. 8.9 ±

2.2 mmHg; p = 0.020)

Clinical Data Comparison
Non-Alcoholic Steatohepatitis (NASH)
Both Omesdafexor and Cilofexor have been evaluated in Phase 2 clinical trials for the

treatment of NASH.

Omesdafexor (MET409 and MET642) Phase 2a Trials

Metacrine, Inc. conducted Phase 2a trials for two of its FXR agonists, MET409 and MET642.
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MET409 (NCT04702490): This 12-week study in patients with NASH showed significant

reductions in liver fat content.

MET642 (NCT04773964): A 16-week interim analysis of this trial also demonstrated

reductions in liver fat.

Paramete
r

MET409
(50 mg)

MET409
(80 mg)

MET642
(3 mg)

MET642
(6 mg)

Placebo
Referenc
e

Mean

Relative

Reduction

in Liver Fat

Content

(MRI-

PDFF)

-38% -55% -26.9% -9.3%
-6% to

-7.5%

Patients

with ≥30%

Relative

LFC

Reduction

75% 93% 47% 35%
11% to

12%

Patients

with

Normalized

LFC (≤5%)

31% 29%
Not

Reported

Not

Reported
0%

Mean

Change in

LDL-

Cholesterol

+6.8% +23.7% +5% +19%
-1.5% to

-10%

Incidence

of Pruritus

(mild to

moderate)

16% 40%
One

patient

One

patient

Not

Reported

Cilofexor (GS-9674) Phase 2 Trial (NCT02854605)
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This 24-week study in 140 patients with non-cirrhotic NASH demonstrated significant

improvements in hepatic steatosis and liver biochemistry.

Parameter
Cilofexor (30
mg)

Cilofexor (100
mg)

Placebo Reference

Median Relative

Change in Liver

Fat Content

(MRI-PDFF)

-1.8% -22.7% +1.9%

Patients with

≥30% Relative

LFC Reduction

14% 39% 13%

Change in

Serum Gamma-

Glutamyltransfer

ase (GGT)

Significant

Decrease

Significant

Decrease

No Significant

Change

Change in

Serum C4

Significant

Decrease

Significant

Decrease

No Significant

Change

Change in

Primary Bile

Acids

Significant

Decrease

Significant

Decrease

No Significant

Change

Incidence of

Moderate to

Severe Pruritus

4% 14% 4%

Primary Sclerosing Cholangitis (PSC)
Cilofexor has also been investigated for the treatment of PSC.

Cilofexor Phase 2 Trial (NCT02943460)

In a 12-week study of patients with PSC without cirrhosis, Cilofexor led to significant

improvements in markers of cholestasis and liver injury.
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Parameter
Cilofexor (30
mg)

Cilofexor (100
mg)

Placebo Reference

Median

Reduction in

Serum Alkaline

Phosphatase

(ALP)

-6.1% -21% +3.4%

Median

Reduction in

Gamma-

Glutamyl

Transferase

(GGT)

Not Reported -30% Not Reported

Median

Reduction in

Alanine

Aminotransferas

e (ALT)

Not Reported -49% Not Reported

Median

Reduction in

Aspartate

Aminotransferas

e (AST)

Not Reported -42% Not Reported

Incidence of

Grade 2 or 3

Pruritus

20% 14% 40%

Experimental Protocols
Omesdafexor (MET409) Phase 2a Trial in NASH
(NCT04702490)

Study Design: A 12-week, randomized, placebo-controlled, multi-center trial.
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Participants: Patients with NASH.

Interventions: Patients were randomized to receive MET409 (50 mg or 80 mg) or placebo

once daily.

Primary Outcome Measures: Safety and tolerability.

Secondary Outcome Measures: Change in liver fat content as measured by MRI-PDFF,

changes in liver enzymes, and lipid profiles.

Treatment Arms

Patient Screening
(NASH Diagnosis)

Randomization

MET409 (50 mg/day) MET409 (80 mg/day) Placebo

12-Week Treatment Period

Endpoint Analysis
(MRI-PDFF, Liver Enzymes, Lipids)

Click to download full resolution via product page

Caption: Experimental workflow for the Omesdafexor (MET409) Phase 2a trial.

Cilofexor Phase 2 Trial in NASH (NCT02854605)
Study Design: A 24-week, double-blind, placebo-controlled, phase 2 trial.
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Participants: 140 patients with non-cirrhotic NASH, diagnosed by MRI-PDFF ≥8% and liver

stiffness ≥2.5 kPa by magnetic resonance elastography (MRE) or historical liver biopsy.

Interventions: Patients were randomized to receive Cilofexor (30 mg or 100 mg) or placebo

orally once daily.

Primary Outcome Measures: Safety and tolerability.

Secondary Outcome Measures: Changes in MRI-PDFF, liver stiffness by MRE and transient

elastography, and serum markers of fibrosis.

Treatment Arms

Patient Screening
(Non-cirrhotic NASH, MRI-PDFF ≥8%, MRE ≥2.5 kPa)

Randomization (N=140)

Cilofexor (30 mg/day)
(n=56)

Cilofexor (100 mg/day)
(n=56)

Placebo
(n=28)

24-Week Treatment Period

Endpoint Analysis
(MRI-PDFF, MRE, Fibrosis Markers)

Click to download full resolution via product page

Caption: Experimental workflow for the Cilofexor Phase 2 trial in NASH.

Summary and Future Directions
Both Omesdafexor and Cilofexor have demonstrated promising activity as FXR agonists in

clinical trials for NASH, primarily through reductions in liver fat content and improvements in
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liver biochemistry. Omesdafexor's development also extends to IBD, indicating a broader

potential therapeutic application.

A key differentiating factor appears to be the side effect profile, particularly the incidence of

pruritus and effects on LDL-cholesterol. The data from the MET409 trial suggests that structural

optimization of FXR agonists may lead to an improved risk-benefit profile.

Direct head-to-head comparative trials are necessary to definitively establish the relative

efficacy and safety of Omesdafexor and Cilofexor. Future research will also likely focus on the

long-term impact of these agents on histological endpoints, such as fibrosis regression, and

their potential role in combination therapies for complex liver and gastrointestinal diseases. The

anticipated results from Omesdafexor's Phase 2a trial in ulcerative colitis in 2026 will be

crucial in defining its therapeutic landscape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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